Carpaine hydrochloride

Beschreibung

Ethnobotanical Significance and Traditional Uses of Carica papaya L.

The papaya plant, Carica papaya L., boasts a rich history of use in traditional medicine across the globe. nih.govnih.gov Various parts of the plant, including the leaves, seeds, roots, and fruit, have been utilized for their therapeutic properties. nih.govugm.ac.id

In many traditional systems, papaya leaves are a key ingredient. nih.gov A decoction of fresh leaves is used in teas to treat malaria, while dried and cured leaves have been smoked to alleviate respiratory ailments like asthma. nih.gov The leaves are also recognized for their antiseptic properties and as a tonic for blood purification and improved digestion. nih.gov Traditional uses extend to treating a wide array of conditions such as fever, infections like dengue and chikungunya, and parasitic diseases. nih.govmdpi.com In some Asian cultures, papaya leaves are used to manage beriberi. nih.gov The juice from the leaves has been traditionally applied to treat warts, corns, eczema, and other skin issues. plantsjournal.com

Beyond the leaves, other parts of the plant also hold medicinal value. The seeds are chewed to expel intestinal worms, and the root is used for coughs, bronchitis, and other respiratory diseases. plantsjournal.com The unripe fruit has been employed as a remedy for ulcers and impotence. plantsjournal.com In African traditional medicine, a root infusion is used for syphilis. scispace.com

The widespread and varied traditional applications of Carica papaya have laid the groundwork for scientific investigation into its bioactive components, with carpaine (B1223175) being a primary focus.

Historical Context of Carpaine Discovery and Early Investigations

The journey to understanding carpaine began in 1890 when it was first isolated from the leaves of Carica papaya by Dutch botanist M. Greshoff. africanjournalofbiomedicalresearch.com Early structural work by Merck & Company proposed the empirical formula C₁₄H₂₇NO₂, which was later corrected by van Rijn to C₁₄H₂₅NO₂. wikipedia.org

The 1930s saw significant progress as Barger and his colleagues delved into the degradation products of carpaine, laying a crucial foundation for its structural elucidation. wikipedia.org A pivotal moment came in 1953 when Rapoport's research team at the University of California redefined the structure, replacing the previously hypothesized pyrrolidine (B122466) ring with a piperidine (B6355638) nucleus and identifying the position of the lactone ring. wikipedia.org

Further research by Govindachari and Narasimhan, as well as Tichy and Sicher, supported this revised structural formula. wikipedia.org However, it was the work of Spiteller-Friedmann and Spiteller, using mass spectrometry, that revealed the molecular weight of carpaine to be approximately 478 g/mol , double the previously assumed value. wikipedia.orgwikimedia.org This discovery led to the understanding that carpaine is a dimeric structure, a 26-membered cyclic diester (dilactone) with the empirical formula C₂₈H₅₀N₂O₄. wikipedia.orgwikimedia.org The final configuration of carpaine was ultimately determined by Coke and Rice in 1965. wikipedia.org

These early investigations, spanning several decades and involving multiple research groups, were instrumental in unraveling the complex structure of carpaine and paving the way for future studies into its biological activities.

Contemporary Academic Research Landscape of Carpaine Hydrochloride

Modern research on this compound has expanded significantly, exploring its pharmacological potential in various areas. Key areas of contemporary investigation include its anti-thrombocytopenic, anti-plasmodial, and cardiovascular effects.

Anti-thrombocytopenic Activity: A significant focus of recent research has been on the ability of carpaine to increase platelet counts. ijpsonline.comglpbio.com Studies have shown that carpaine and alkaloidal extracts of Carica papaya leaves exhibit potent activity in sustaining platelet counts, particularly in cases of thrombocytopenia (low platelet count). glpbio.comunimas.my This has led to investigations into its potential application in managing conditions like dengue fever, which is often associated with severe thrombocytopenia. mdpi.comwikipedia.org

Anti-plasmodial and Anti-parasitic Activity: Carpaine has demonstrated significant anti-plasmodial activity, validating the traditional use of papaya leaves in malaria prevention. cabidigitallibrary.org The alkaloid has been shown to be effective against Plasmodium falciparum, the parasite that causes malaria. mdpi.com

Cardiovascular Effects: Research has indicated that carpaine directly affects the myocardium (the muscular tissue of the heart). wikipedia.orgbionity.com Studies in animal models have shown that carpaine can reduce cardiac output, stroke volume, and blood pressure. wikipedia.orgbionity.com These cardiovascular effects are thought to be related to its macrocyclic dilactone structure, which may act as a cation chelator. wikipedia.orgbionity.com More recent in-vitro studies have explored its potential to promote the proliferation and repair of cardiomyocytes (heart muscle cells) after oxidative stress. nih.govresearchgate.net

Other Areas of Investigation: The research landscape for this compound also includes its potential anti-inflammatory, antioxidant, and anticancer properties. nih.govwikipedia.orgijeab.com Computational methods, such as molecular docking, are being employed to understand the underlying mechanisms of its observed biological activities, including its antiproliferative effects on cancer cell lines. ekb.eg

The isolation and quantification of carpaine from Carica papaya leaves continue to be refined, with various extraction and analytical techniques being developed and optimized to improve yield and purity. cabidigitallibrary.orgtandfonline.comnih.govcabidigitallibrary.org

| Research Area | Key Findings |

| Anti-thrombocytopenic | Sustains and increases platelet counts. ijpsonline.comglpbio.comunimas.my |

| Anti-plasmodial | Effective against Plasmodium falciparum. mdpi.comcabidigitallibrary.org |

| Cardiovascular | Reduces cardiac output and blood pressure; promotes cardiomyocyte repair. wikipedia.orgbionity.comnih.govresearchgate.net |

| Anticancer | Shows antiproliferative effects on certain cancer cell lines. ijeab.comekb.eg |

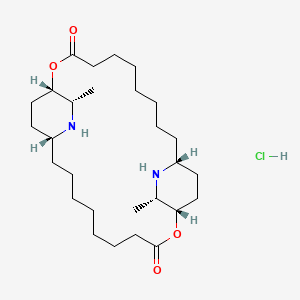

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

5853-21-4 |

|---|---|

Molekularformel |

C28H51ClN2O4 |

Molekulargewicht |

515.2 g/mol |

IUPAC-Name |

(1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione;hydrochloride |

InChI |

InChI=1S/C28H50N2O4.ClH/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25;/h21-26,29-30H,3-20H2,1-2H3;1H/t21-,22-,23+,24+,25-,26-;/m0./s1 |

InChI-Schlüssel |

GQXBBDNLYDPQTI-HOXUVVOFSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]2CC[C@H](N1)CCCCCCCC(=O)O[C@H]3CC[C@@H](CCCCCCCC(=O)O2)N[C@H]3C.Cl |

Kanonische SMILES |

CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C.Cl |

Herkunft des Produkts |

United States |

Advanced Methodologies for Isolation and Purification of Carpaine Hydrochloride

Optimized Plant Material Selection and Pre-processing for Enhanced Yield

The initial steps of selecting and preparing the plant material are critical determinants of the final extraction yield. Both the physiological state of the leaves and their physical preparation have been shown to significantly influence the quantity of carpaine (B1223175) that can be isolated.

The maturity of the Carica papaya leaf plays a significant, though debated, role in its carpaine concentration. Several studies have investigated this relationship, yielding varied results. Research has indicated that young, blended leaves may contain a higher concentration of carpaine (333 μg/g) compared to older, blended leaves (279 μg/g). unimas.my Another study corroborates this, finding that young papaya leaves have a significantly higher amount of carpaine than old leaves. researchgate.net Conversely, other quantitative analyses of 29 different papaya leaf samples found a wide variance in carpaine content (from 0.02% to 0.31% in dry leaves) but observed no clear correlation with leaf maturity or geographic origin. researchgate.netresearchgate.net One report even noted that the highest concentration of carpaine was found in mature leaves. nih.gov This suggests that while leaf age is a factor, other variables may also exert considerable influence.

Table 1: Influence of Leaf Age on Carpaine Content

| Leaf Age | Carpaine Content/Yield | Source |

|---|---|---|

| Young (Blended) | 333 μg/g | unimas.my |

| Old (Blended) | 279 μg/g | unimas.my |

| Young | Significantly higher than old leaves | researchgate.net |

| Mature | Highest concentration (9.30 mg/g) | nih.gov |

The physical processing of the leaves before solvent extraction is a crucial step for maximizing yield. Mechanical blending has been shown to significantly enhance the extraction efficiency of carpaine. wikipedia.org This pre-treatment step reduces the particle size of the leaf material, which in turn increases the surface area available for solvent contact. unimas.my The increased surface area enhances both solvent penetration into the plant cells and the diffusion of the solute (carpaine) out of the cells. unimas.my

One study demonstrated that blending had a significant effect on the amount of carpaine extracted from both young and old leaves, with blended young leaves yielding a substantially higher amount compared to unblended samples. researchgate.net Another extraction route reported that mechanically blending the leaves with water, followed by freeze-drying before soaking in ethanol (B145695), significantly improved the carpaine yield. wikipedia.org

Table 2: Effect of Mechanical Blending on Carpaine Yield

| Sample | Treatment | Carpaine Content (μg/g) | Source |

|---|---|---|---|

| Young Leaves | Blended | 333 | unimas.my |

| Old Leaves | Blended | 279 | unimas.my |

Innovative Extraction Techniques for Carpaine Hydrochloride Enrichment

Modern extraction methodologies have moved towards techniques that are not only more efficient but also more specific, often combining multiple strategies to enrich the final product. These methods leverage the specific chemical properties of carpaine to separate it from the complex matrix of the plant extract.

Acid-base extraction is a cornerstone technique for isolating alkaloids, whose solubility is highly dependent on pH. unimas.my Carpaine possesses two secondary amine groups within its structure, which are susceptible to protonation under acidic conditions. rsc.orgresearchgate.net This chemical characteristic is exploited to great effect in its purification.

The process involves adjusting the pH of the extraction medium to manipulate carpaine's solubility. rsc.org In an acidic solution (e.g., pH 2-3 using hydrochloric acid), the nitrogen atoms in the piperidine (B6355638) rings of carpaine become protonated. unimas.myrsc.org This transforms the molecule into a positively charged organic salt, this compound, which is readily soluble in the aqueous phase. rsc.orgunimas.my This increased water solubility allows for its efficient separation from the many hydrophobic and non-alkaloidal compounds in the initial plant extract. rsc.orgunimas.my

Subsequently, the pH of the aqueous solution containing the carpaine salt is raised by adding a base (e.g., to pH 8-11 with ammonium (B1175870) hydroxide). unimas.mywikipedia.org This deprotonates the molecule, returning it to its less soluble, neutral free-base form. rsc.org In this state, carpaine aggregates with other hydrophobic entities and can be partitioned into a nonpolar organic solvent, such as chloroform (B151607) or dichloromethane (B109758), leaving water-soluble impurities behind. rsc.orgunimas.mywikipedia.org One study found that an acidified water extraction method yielded a carpaine percentage of 12.01%, significantly higher than the 2.18% yield from a standard alcohol extraction. unimas.my

Ultrasound-Assisted Extraction (UAE) is a non-conventional technique that employs acoustic cavitation to enhance extraction efficiency. The application of high-frequency sound waves (e.g., 10-60 kHz) disrupts plant cell walls, which supports the liberation of carpaine from the solid matrix. rsc.orgrsc.orgmdpi.com

A particularly innovative approach involves coupling acid-base extraction with surfactant-assisted micro-flotation, a method designed to eliminate the use of toxic organic solvents. rsc.orgrsc.orgresearchgate.netcncb.ac.cn In this technique, after initial extraction, a surfactant is added to the solution. The choice of surfactant is critical. Studies have investigated the cationic surfactant Cetyltrimethylammonium bromide (CTAB) at a concentration of 0.075 mM and the anionic surfactant Sodium dodecyl sulfate (B86663) (SDS) at 0.15 mM. rsc.org

The surfactant interacts with the carpaine, forming a hydrophobic complex. rsc.orgrsc.orgresearchgate.net Air or gas bubbles are then introduced into the column. These bubbles show a high degree of specificity in their interaction with the hydrophobic carpaine-surfactant complex, carrying it to the surface to form a stable foam layer that can be collected for further processing. rsc.orgrsc.orgresearchgate.net This combined approach of acid-base partitioning, ultrasound assistance, and surfactant-assisted flotation has been demonstrated to yield a 2.32-fold greater amount of carpaine compared to conventional ethanolic extraction methods. rsc.orgresearchgate.netcncb.ac.cn The different interaction modes between carpaine and surfactants like CTAB and SDS are a key area of study for optimizing this technique. rsc.orgresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Ammonium hydroxide |

| Carpaine |

| This compound |

| Cetyltrimethylammonium bromide (CTAB) |

| Chloroform |

| Dichloromethane |

| Hydrochloric acid |

Supercritical Fluid Extraction Developments

Supercritical Fluid Extraction (SFE) has emerged as a superior and green technology for isolating bioactive compounds, including alkaloids like carpaine. nih.govacs.org This technique utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the extraction solvent. nih.gov Due to its critical properties (Tc = 31.1 °C; Pc = 73.8 bar), SC-CO2 is an excellent solvent for heat-sensitive compounds. nih.gov

Research into the application of SFE for carpaine from Carica papaya leaves has demonstrated its potential to yield a purer compound with a higher yield compared to conventional acid-base extraction methods. mohe.gov.myresearchgate.netdntb.gov.ua In one study, the direct application of a single fluid of carbon dioxide in the SFE procedure resulted in a higher yield and purity of carpaine. mohe.gov.myresearchgate.net The efficacy of SFE is attributed to the high diffusivity and low viscosity of supercritical fluids, which allows for better penetration into the plant matrix and more efficient dissolution of the target compound. nih.govresearchgate.net

The selectivity of SFE can be finely tuned by adjusting parameters such as pressure and temperature. ajgreenchem.com For alkaloid extraction in general, pressures around 300 bar and temperatures of 60°C, often with the addition of a co-solvent like ethanol, are considered optimal. nih.gov Studies have confirmed that a solvent system of ethanol/water/acetic acid (94.5:5:0.5 v/v/v) is effective for carpaine extraction prior to or in conjunction with other methods, as it limits the co-extraction of impurities like dehydrocarpaine II. mohe.gov.myresearchgate.netdntb.gov.ua The use of SC-CO2 is particularly advantageous as it is non-toxic, non-flammable, and easily removed from the final product, leaving no harmful solvent residues. ajgreenchem.com

Microwave-Assisted Extraction Innovations

Microwave-Assisted Extraction (MAE) is an innovative and highly efficient green technology for extracting phytopharmaceuticals from plant materials. rjptonline.orgphcogrev.comncsu.edu This technique utilizes microwave energy to heat the solvents and the moisture within the plant cells, causing the cell walls to rupture and release the target analytes into the solvent. rjptonline.orgresearchgate.net This direct and localized heating mechanism leads to a significant reduction in extraction time and solvent consumption compared to conventional methods like Soxhlet extraction. rjptonline.orgijpsonline.comafricanjournalofbiomedicalresearch.com

MAE has been successfully applied to extract carpaine from Carica papaya leaves, demonstrating increased yield in a shorter timeframe. ijpsonline.comekb.eg In a comparative study, the percentage yield of extract by MAE was 42%, whereas conventional Soxhlet extraction yielded 31%. ijpsonline.comafricanjournalofbiomedicalresearch.com The MAE process was completed in just 6 minutes, a stark contrast to the 17 hours required for the Soxhlet method. ijpsonline.comafricanjournalofbiomedicalresearch.com

The efficiency of MAE is influenced by several key parameters, including the nature of the solvent, microwave power, extraction time, and temperature. phcogrev.comresearchgate.net For carpaine extraction, a mixture of methanol (B129727), glacial acetic acid, and water has proven effective. ijpsonline.com The use of polar solvents is generally preferred as they absorb microwave energy more effectively. mdpi.com Optimization of these parameters is crucial for maximizing the extraction yield while preventing the thermal degradation of the target compound. phcogrev.comncsu.edu

| Parameter | Condition | Source |

|---|---|---|

| Plant Material | Powdered leaves of Carica papaya | ijpsonline.com |

| Solvent System | Methanol: Glacial Acetic Acid: Water (180:2:1.6 v/v/v) | ijpsonline.com |

| Microwave Power | 140 Watts | ijpsonline.com |

| Temperature | 70°C | ijpsonline.com |

| Extraction Time | 6 minutes | ijpsonline.com |

| Yield (Extract) | 42% | ijpsonline.com |

| Yield (Isolated Alkaloid) | 0.0122 g from 20 g of powder | ijpsonline.comafricanjournalofbiomedicalresearch.com |

High-Resolution Purification and Isolation Protocols

Following initial extraction, high-resolution purification techniques are essential to isolate this compound to a high degree of purity. Advanced chromatographic methods are central to this stage.

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the final purity assessment and quantification of carpaine. researchgate.netinnovareacademics.in Several validated HPLC-UV methods have been developed for the precise determination of carpaine in extracts from Carica papaya leaves. cabidigitallibrary.orgtandfonline.comtandfonline.com

These methods are validated for key parameters including accuracy, precision, specificity, and linearity to ensure reliable and reproducible results. cabidigitallibrary.orgtandfonline.com Linearity is typically established over a concentration range, for instance, from 0.20 to 1.8 mg/mL, with high correlation coefficients (e.g., r² = 0.9988 or higher). researchgate.netinnovareacademics.incabidigitallibrary.org The accuracy of these methods is confirmed by recovery studies, with recovery rates often falling between 97.6% and 102.43%. researchgate.netinnovareacademics.incabidigitallibrary.org The high precision of the method is demonstrated by a low relative standard deviation (RSD), such as 0.062% for analyses conducted on different days. researchgate.netcabidigitallibrary.org Using such validated methods, the carpaine content in dried papaya leaves has been quantified at levels such as 0.93 g/kg and 0.29% of the dried leaves. ekb.egresearchgate.nettandfonline.com

| Parameter | Condition/Value | Source |

|---|---|---|

| Column | Silica (B1680970) gel | researchgate.netcabidigitallibrary.orgtandfonline.com |

| Mobile Phase | Methanol/Chloroform (5:95 v/v) as eluate in initial fractionation | researchgate.netcabidigitallibrary.orgtandfonline.com |

| Detection | UV | researchgate.netcabidigitallibrary.orgtandfonline.com |

| Retention Time | 36.50 min | ekb.eg |

| Linearity (Concentration Range) | 0.20 to 1.8 mg/mL | researchgate.netcabidigitallibrary.orgtandfonline.com |

| Correlation Coefficient (r²) | 0.9988 | innovareacademics.in |

| Accuracy (Recovery %) | 97.6% - 102.43% | researchgate.netinnovareacademics.incabidigitallibrary.org |

| Precision (% RSD) | 0.062% | researchgate.netcabidigitallibrary.org |

| Limit of Detection (LOD) | 0.05 ppm | researchgate.netinnovareacademics.in |

| Limit of Quantification (LOQ) | 0.19 ppm | researchgate.netinnovareacademics.in |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique widely used for the qualitative identification and preparative isolation of carpaine from crude extracts. researchgate.netinnovareacademics.incabidigitallibrary.org For identification, the extract is spotted on a TLC plate (e.g., Silica gel 60 F254) and developed using a suitable mobile phase. ijpsonline.comcabidigitallibrary.org The presence of alkaloids like carpaine is confirmed by spraying the plate with Dragendorff's reagent, which reveals the compounds as colored spots. researchgate.netinnovareacademics.in

Preparative TLC is a crucial step for purifying carpaine from alkaloid fractions obtained after initial extraction. ijpsonline.cominnovareacademics.in The crude alkaloid fraction is applied as a band onto a thicker silica gel plate, and after development, the band corresponding to carpaine is scraped off and the pure compound is eluted with a suitable solvent. ijpsonline.cominnovareacademics.in This method has been successfully used to separate carpaine from other co-extracted alkaloids and impurities. ijpsonline.comijpsonline.com

| Parameter | Condition/Value | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 / Silica gel GF | ijpsonline.comcabidigitallibrary.orgresearchgate.net |

| Mobile Phase (Solvent System) | Toluene:Ethyl acetate (B1210297):Glacial acetic acid (5:3.5:1.5, v/v/v) | ijpsonline.com |

| Dichloromethane:Methanol (9.2:0.8 or 98:2 v/v) | innovareacademics.in | |

| Chloroform:Methanol (8.5:1.5 or 70:30 v/v) | ijpsonline.comcabidigitallibrary.org | |

| Detection | Dragendorff's reagent | researchgate.netinnovareacademics.incabidigitallibrary.org |

| Rf Value | 0.58 - 0.59 | innovareacademics.incabidigitallibrary.org |

Centrifugal Partition Chromatography (CPC), also known as Counter-Current Chromatography (CCC), is an advanced, support-free liquid-liquid separation technique ideal for the preparative and industrial-scale purification of natural products. plantaanalytica.comgilson.comgilson.com Unlike traditional column chromatography, CPC uses a liquid stationary phase that is immobilized in the column by a strong centrifugal field. plantaanalytica.comgilson.com This eliminates irreversible adsorption and sample degradation issues often associated with solid supports, leading to high recovery rates. nih.gov

The primary advantage of CPC is its scalability. plantaanalytica.com A method developed on an analytical-scale instrument can be linearly scaled up to a pilot or industrial-scale CPC with a much larger capacity (e.g., from 25 mL to several liters) without a loss of resolution. plantaanalytica.comnih.gov This makes CPC a highly efficient and cost-effective technology for producing large quantities of pure compounds. researchgate.net

For the separation of alkaloids, a specialized mode of CPC called pH-zone refining is particularly effective. nih.govcimap.res.in This technique leverages the ionizable nature of alkaloids. mdpi.com By incorporating a retainer (e.g., an acid like TFA) into the stationary phase and an eluter (e.g., a base like triethylamine) into the mobile phase, a pH gradient is formed along the column. nih.govcimap.res.in Alkaloids migrate to specific zones where the pH matches their pKa, allowing for highly selective separation and purification of individual alkaloids from a complex mixture. nih.govnih.gov Given its success in separating various alkaloids on a large scale, CPC, especially in the pH-zone refining mode, represents a powerful and scalable protocol for the high-resolution purification of this compound. nih.govmdpi.com

Recrystallization and Crystallization Optimization

The final stages of purification for this compound often involve meticulous recrystallization and crystallization processes to obtain a high-purity crystalline product. These steps are critical for removing residual impurities that may not have been eliminated during initial extraction and chromatographic separations. The optimization of these processes focuses on the selection of appropriate solvents and the fine-tuning of physical parameters such as temperature, cooling rate, and pH to maximize yield and crystal quality.

Recrystallization is a technique based on the differential solubility of the target compound and impurities in a specific solvent system. The crude this compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent, known as the mother liquor.

Crystallization optimization, on the other hand, involves a systematic investigation of various factors that influence the crystal growth process. This can include exploring a range of solvent and anti-solvent systems, controlling the rate of cooling, and adjusting the pH of the crystallization medium to influence the solubility and crystal habit of the this compound.

Research Findings on Recrystallization Solvents

The choice of solvent is paramount in the successful recrystallization of this compound. An ideal solvent will dissolve the compound well at higher temperatures but poorly at lower temperatures. Research has identified several effective solvent systems for this purpose.

A common method involves dissolving the crude alkaloid residue in acetone (B3395972) and allowing it to stand, often overnight, to facilitate the formation of pure crystals. ekb.eg In some protocols, crystallization is induced by cooling the acetone solution, for instance, by freezing it at 4°C overnight. researchgate.netunimas.my For further purification, the resulting crystals can be washed with cold acetone. unimas.my Another documented approach utilizes a binary solvent system, specifically a mixture of dichloromethane (CH₂Cl₂) and n-hexane in a 3:1 ratio, to induce crystallization. ijeab.com A patent for carpaine recovery also lists acetone, methanol, and ethanol as suitable solvents for the crystallization of crude carpaines. google.com

| Solvent System | Description of Use | Reference(s) |

| Acetone | Crude alkaloid residue is dissolved in acetone and left overnight to yield pure crystals. | ekb.eg |

| Acetone (with cooling) | Vials containing carpaine and impurities are dissolved in acetone and frozen at 4°C overnight to crystallize. The resulting solid is then washed with cold acetone. | researchgate.netunimas.my |

| Dichloromethane/n-hexane (3:1 v/v) | Used as a solvent system to crystallize a purified fraction of carpaine. | ijeab.com |

| Ethanol | Crude carpaine residue was dissolved in absolute ethanol, filtered, and allowed to crystallize. | google.com |

| Methanol | Listed as a suitable solvent for the crystallization of crude carpaines. | google.com |

Optimization of Crystallization Parameters

Optimizing the conditions under which crystallization occurs is crucial for achieving high purity and a desirable crystal form. Key parameters that are often manipulated include temperature gradients, cooling rates, and pH levels of the solution.

The solubility of carpaine is notably pH-dependent. unimas.my The molecule contains a secondary amine group, which can be protonated in acidic conditions, forming a more water-soluble salt. unimas.my Conversely, in alkaline conditions (e.g., pH 10 or 10.5), carpaine is deprotonated and becomes less polar and less soluble in aqueous media. ekb.egrsc.org This property is exploited during extraction and can also influence crystallization from aqueous or partially aqueous systems. By carefully adjusting the pH, researchers can control the point of saturation and initiate crystallization.

Temperature plays a significant role in the crystallization process. One method involves the evaporation of the solvent at a controlled temperature, for example, between 45-50°C, to concentrate the solution and induce crystal formation. ijeab.com A more common approach is controlled cooling. A well-established technique for carpaine involves dissolving the compound in acetone and then freezing the solution at 4°C overnight. researchgate.netunimas.my This slow cooling promotes the formation of well-defined crystals.

| Parameter | Method of Optimization | Research Findings | Reference(s) |

| pH | Adjustment of the solution's pH to alter the solubility of carpaine. | The solubility of carpaine is significantly higher in acidic pH compared to alkaline pH. Adjusting the pH to the alkaline range (e.g., 10-10.5) can decrease solubility and promote precipitation/crystallization. | ekb.egunimas.myrsc.org |

| Temperature | Controlled cooling or solvent evaporation at a specific temperature. | Crystallization can be induced by freezing an acetone solution at 4°C overnight. Alternatively, solvent can be evaporated at 45-50°C to initiate crystallization. | researchgate.netunimas.myijeab.com |

| Solvent System | Use of single solvents or binary solvent/anti-solvent mixtures. | Acetone is a common single solvent. A dichloromethane/n-hexane mixture (3:1) has been used as a binary system. | ekb.egresearchgate.netunimas.myijeab.com |

Comprehensive Structural Elucidation and Stereochemical Analysis of Carpaine Hydrochloride

Advanced Spectroscopic Characterization Techniques

The determination of the complex molecular architecture of carpaine (B1223175) hydrochloride necessitates the use of a combination of sophisticated spectroscopic techniques. Each method provides unique insights into the connectivity, chemical environment, and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like carpaine hydrochloride. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the chemical structure can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of carpaine reveals characteristic signals corresponding to the various protons in the molecule. Key resonances include those for the methyl groups, methylene (B1212753) groups within the piperidine (B6355638) rings and the long aliphatic chains, and methine protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide valuable information about the connectivity of protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present in the carpaine molecule. Distinct signals are observed for the carbonyl carbons of the lactone groups, the various methylene and methine carbons of the piperidine rings and aliphatic chains, and the methyl carbons.

2D-COSY Spectroscopy: Two-dimensional Correlation Spectroscopy (2D-COSY) is employed to establish proton-proton correlations within the molecule. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, allowing for the unambiguous assignment of adjacent protons and the tracing of the carbon skeleton.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for Carpaine

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| 7' | - | - |

| 8' | - | - |

| 9' | - | - |

| 10' | - | - |

| 11' | - | - |

| 12' | - | - |

| CH₃ | - | - |

| CH₃' | - | - |

| C=O | - | - |

| C=O' | - | - |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. Detailed assignments require analysis of 2D NMR data.

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS

Mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of carpaine with a high degree of confidence. For carpaine, the protonated molecule [M+H]⁺ is typically observed.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This technique is used to analyze complex mixtures and to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of carpaine provides valuable information about its structural components.

Interactive Data Table: Mass Spectrometry Data for Carpaine

| Ion | Observed m/z |

| [M+H]⁺ | 479.3770 |

| [M+Na]⁺ | 501.3590 |

| [M+K]⁺ | 517.3329 |

Note: The observed m/z values can vary slightly depending on the instrument and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands in the FTIR spectrum of carpaine include:

N-H stretching: Around 3300-3500 cm⁻¹, indicative of the secondary amine groups.

C-H stretching: In the range of 2850-3000 cm⁻¹, corresponding to the aliphatic C-H bonds.

C=O stretching: A strong absorption band around 1730-1750 cm⁻¹, characteristic of the ester (lactone) carbonyl groups.

C-N stretching: In the region of 1000-1250 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods provide detailed information about the connectivity and functional groups of carpaine, X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers.

Structural Confirmation and Purity Assessment Methodologies

The confirmation of the structure and the assessment of the purity of this compound are critical for its use in research and potential applications. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of carpaine. By developing a suitable chromatographic method, carpaine can be separated from impurities and its purity can be quantified by measuring the peak area. Thin-Layer Chromatography (TLC) is another useful technique for the rapid assessment of purity and for monitoring the progress of purification. Spectroscopic methods such as NMR, MS, and FTIR are also used to confirm the identity and purity of the isolated this compound by comparing the obtained spectra with those of a reference standard or with data reported in the literature.

Identification and Characterization of Carpaine-Related Alkaloids

In addition to carpaine, the leaves of Carica papaya contain a number of structurally related alkaloids. The identification and characterization of these minor alkaloids are important for a complete understanding of the plant's chemical profile.

Some of the known carpaine-related alkaloids include:

Pseudocarpaine: A stereoisomer of carpaine.

Dehydrocarpaine I and Dehydrocarpaine II: These are unsaturated derivatives of carpaine.

The characterization of these related alkaloids is typically achieved using a combination of chromatographic and spectroscopic techniques, similar to those used for carpaine. Mass spectrometry is particularly useful for identifying these compounds based on their molecular weights and fragmentation patterns. For instance, dehydrocarpaine I and II are expected to have molecular weights that are two and four mass units less than carpaine, respectively, which can be readily detected by MS.

Pseudocarpaine and its Isomers

Pseudocarpaine is a naturally occurring alkaloid found in Carica papaya leaves, often co-existing with its more abundant isomer, carpaine. While possessing the same planar structure as carpaine, pseudocarpaine's distinct stereochemistry has been a subject of study to differentiate it from other related isomers.

Structural Isomerism:

Initial studies of the alkaloids from Carica papaya led to the isolation of carpaine as the primary component. However, further investigations revealed the presence of other related compounds, including pseudocarpaine and the unsaturated analogs, dehydrocarpaine I and dehydrocarpaine II. These compounds are considered isomers of carpaine, differing in their stereochemistry or the degree of saturation in the macrocyclic ring.

Stereochemical Configuration:

Early research established that pseudocarpaine shares the same dimeric dilactone structure as carpaine. The key difference lies in the spatial arrangement of substituents, making them stereoisomers. It was proposed that pseudocarpaine is an epimer of carpaine, differing in the configuration at the hydroxyl-bearing carbon atom.

The definitive dimeric structure of pseudocarpaine was elucidated through the application of high-field proton Nuclear Magnetic Resonance (NMR) spectroscopy. These advanced analytical techniques provided crucial insights into the connectivity and stereochemistry of the molecule. Interestingly, NMR studies also revealed that the two methyl groups on the respective halves of the pseudocarpaine dimer exhibit different conformations.

While the planar structure and dimeric nature of pseudocarpaine are well-established, a complete stereochemical assignment through methods like X-ray crystallography has been historically elusive. This has made the definitive assignment of its absolute configuration a challenging aspect of its structural elucidation.

Interactive Data Table: Known Isomers of Carpaine

| Compound Name | Structural Relationship to Carpaine | Key Differentiating Feature |

| Pseudocarpaine | Stereoisomer (Epimer) | Different configuration at a stereocenter |

| Dehydrocarpaine I | Structural Isomer | Presence of a double bond in the macrocycle |

| Dehydrocarpaine II | Structural Isomer | Presence of two double bonds in the macrocycle |

Dihydroxy Derivative of Carpaine

In addition to carpaine and its isomers, a dihydroxy derivative of carpaine has been identified and isolated from the leaves of Carica papaya. This compound represents a modification of the fundamental carpaine structure through the introduction of two hydroxyl (-OH) groups.

Isolation and Identification:

The dihydroxy derivative of carpaine was first identified during the phytochemical analysis of Carica papaya leaf extracts. Its isolation was achieved using solvent extraction techniques followed by column chromatography for purification.

Structural Confirmation:

The confirmation of the structure of the dihydroxy derivative of carpaine was accomplished through modern analytical techniques. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Infrared (IR) spectroscopy were instrumental in verifying its molecular weight and the presence of key functional groups, confirming it as a dihydroxylated form of carpaine. libretexts.org

While the presence of two additional hydroxyl groups is confirmed, the precise location of these functional groups on the carpaine macrocyclic structure is a critical aspect of its complete structural elucidation that requires further detailed spectroscopic analysis, such as advanced 2D NMR techniques and mass spectrometry fragmentation studies. The fragmentation patterns in mass spectrometry can provide valuable information regarding the position of the hydroxyl groups based on the observed neutral losses and fragment ions. nih.gov

Interactive Data Table: Analytical Data for Carpaine Derivatives

| Compound | Analytical Technique | Key Findings |

| Pseudocarpaine | High-Field ¹H NMR | Confirmed dimeric structure; indicated different methyl group conformations. |

| Dihydroxy Carpaine | LC-MS/MS | Confirmed molecular weight consistent with a dihydroxylated carpaine structure. libretexts.org |

| Dihydroxy Carpaine | IR Spectroscopy | Confirmed the presence of hydroxyl functional groups. libretexts.org |

Biosynthetic Pathways and Precursor Studies of Carpaine

Elucidation of Enzymatic Steps in Carpaine (B1223175) Biosynthesis

Direct evidence elucidating the specific enzymatic steps involved in carpaine biosynthesis is limited in current scientific literature. However, precursor feeding experiments have shed light on the primary metabolic building blocks that contribute to its complex structure. A key study investigating the incorporation of radiolabeled precursors into carpaine in excised shoots of Carica papaya demonstrated that acetate (B1210297) is a significantly more efficient precursor than lysine (B10760008) or mevalonate. africaresearchconnects.com This finding strongly suggests that the carbon skeleton of carpaine is likely assembled through a pathway analogous to that of fatty acids or polyketides, which utilize acetyl-CoA as a fundamental unit.

The proposed pathway would involve a series of condensation reactions, likely catalyzed by a polyketide synthase (PKS) or a similar enzymatic complex. These enzymes catalyze the sequential addition of two-carbon units from malonyl-CoA (derived from acetyl-CoA) to a growing chain. Subsequent reductive and dehydrative steps would then tailor the polyketide chain, leading to the formation of the open-chain precursor of carpamic acid. The introduction of the nitrogen atom into the piperidine (B6355638) ring is a critical step that is not yet fully characterized.

Identification of Key Biosynthetic Intermediates

While specific biosynthetic intermediates in the carpaine pathway have not been definitively isolated and characterized, the precursor feeding studies point towards a series of polyketide-derived molecules. Based on the efficient incorporation of acetate, it is hypothesized that the biosynthesis proceeds through a linear polyketide chain. africaresearchconnects.com This linear precursor would undergo a series of modifications, including reduction and amination, to form carpamic acid, the monomeric unit of carpaine.

The dimerization and subsequent macrocyclization of two carpamic acid molecules to form the 26-membered dilactone ring of carpaine is a crucial final step. The open-chain precursor to carpamic acid is likely activated as a thioester, a common strategy in secondary metabolism to facilitate enzymatic reactions.

A study on the incorporation of various radiolabeled precursors into carpaine provided the following results, highlighting the preferential utilization of acetate:

| Precursor | Incorporation Efficiency |

| [2-14C]-acetate | High |

| [U-14C]-lysine | Low |

| [2-14C]-mevalonate | Low |

This table summarizes the findings from a precursor feeding study, indicating that acetate is the most efficiently incorporated precursor in carpaine biosynthesis, suggesting a polyketide or fatty acid-like pathway. africaresearchconnects.com

Genetic and Molecular Basis of Carpaine Production in Carica papaya L.

The genetic and molecular basis for carpaine production in Carica papaya L. remains largely unexplored. To date, no specific genes or gene clusters responsible for the biosynthesis of this alkaloid have been identified and characterized. researchgate.net The identification of such genes would be a significant step forward in understanding the regulation of carpaine production and could open avenues for metabolic engineering to enhance its yield.

Genomic and transcriptomic analyses of Carica papaya have begun to identify genes involved in various secondary metabolic pathways, but a targeted investigation into carpaine biosynthesis is still needed. researchgate.net It is anticipated that the genes encoding the enzymes of the carpaine pathway, such as a polyketide synthase and tailoring enzymes (e.g., reductases, aminotransferases), would be co-localized in a biosynthetic gene cluster, a common organizational feature for the production of secondary metabolites in plants.

Role of Thioesterase (TE) Domains in Macrocyclization

The final step in the biosynthesis of carpaine is the formation of a 26-membered macrocyclic dilactone from two molecules of carpamic acid. While not directly demonstrated for carpaine, in many biosynthetic pathways producing macrocyclic compounds, this crucial cyclization step is catalyzed by a thioesterase (TE) domain. beilstein-journals.orgnih.gov These domains are typically found at the C-terminus of large multifunctional enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). beilstein-journals.org

The general mechanism of a TE domain involves the hydrolysis of a thioester bond that tethers the linear precursor to the synthetase enzyme. This is followed by an intramolecular or intermolecular attack by a nucleophile (in this case, the hydroxyl group of a second carpamic acid molecule) to form the macrocyclic ester linkage. beilstein-journals.org Given that the biosynthesis of carpaine is suggested to follow a polyketide-like pathway, it is highly probable that a TE domain is responsible for the release and macrocyclization of the carpamic acid precursor. The TE domain would ensure the correct folding of the linear precursors to facilitate the efficient formation of the large lactone ring.

Synthetic Strategies and Chemical Derivatization of Carpaine and Its Analogs

Total Enantioselective Synthesis Approaches

The complete synthesis of carpaine (B1223175) in an enantiomerically pure form presents a considerable challenge due to its macrocyclic structure and multiple stereocenters. Key strategies have been developed to address these challenges, ensuring precise control over the molecule's three-dimensional arrangement.

Stereoselective Intramolecular Hetero-Diels-Alder Reactions

A pivotal step in the enantioselective total synthesis of (+)-carpaine involves a stereoselective intramolecular hetero-Diels-Alder reaction. acs.orgnih.gov This reaction constructs the core piperidine (B6355638) skeleton of the molecule with high stereocontrol. The process begins with the in situ generation of an acylnitroso compound, which then undergoes an intramolecular [4+2] cycloaddition. acs.org This concerted reaction is highly efficient in forming the bicyclic adduct, establishing the relative stereochemistry of the newly formed stereocenters. The trans stereochemistry of the major isomer formed in this reaction is crucial for the subsequent steps leading to the natural configuration of carpaine. acs.org

Key Synthetic Intermediates and Chiral Pool Utilization (e.g., (S)-1,2,4-butanetriol)

The foundation of the enantioselective synthesis of (+)-carpaine lies in the strategic use of a chiral building block derived from the chiral pool. Specifically, (S)-1,2,4-butanetriol serves as the single source of chirality, dictating the absolute configuration of the final product. acs.orgnih.govresearchgate.net This readily available and inexpensive starting material is elaborated through a series of chemical transformations to construct a key intermediate, a hydroxamic acid. This intermediate is then oxidized to generate the reactive acylnitroso species required for the key intramolecular hetero-Diels-Alder reaction. acs.org The utilization of (S)-1,2,4-butanetriol exemplifies a chiral pool approach, where a naturally occurring enantiopure compound is used as a starting point to synthesize a complex chiral target molecule. researchgate.net

Macrocyclic Dilactonization Conditions (e.g., Yamaguchi Macrocyclization)

The final and often most challenging step in the synthesis of carpaine is the formation of the large lactone ring, a process known as macrocyclization. The Yamaguchi macrocyclization has proven to be a highly effective method for this critical transformation in the total synthesis of (+)-carpaine. acs.orgnih.gov This reaction involves the use of 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid of the precursor, N-Cbz-carpamic acid, forming a mixed anhydride (B1165640). acs.orgwikipedia.org In the presence of a base like triethylamine (B128534) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), this activated intermediate undergoes an intramolecular esterification under high dilution conditions to yield the desired macrocyclic dilactone. acs.orgfrontiersin.orgnih.gov The Yamaguchi protocol is renowned for its ability to effect macrolactonization in good yields, even for sterically hindered substrates. acs.orgwikipedia.orgfrontiersin.org In the synthesis of (+)-carpaine, this method successfully provided N-Cbz-carpaine in a 71% yield, which was then deprotected to afford the final natural product. acs.org

Semi-synthetic Modifications and Derivative Synthesis

Starting from the natural carpaine, chemists have explored various modifications to create new derivatives with potentially altered or enhanced biological activities. These semi-synthetic approaches leverage the readily available natural product as a scaffold for chemical diversification.

Preparation of Novel Carpaine Monoamides and Other Derivatives

Novel carpaine monoamides have been synthesized through the reaction of carpaine with various acid chlorides or carboxylic acids. google.com The reaction with an acid chloride is typically carried out in an inert solvent like dichloromethane (B109758), in the presence of a tertiary amine base such as triethylamine. google.com Alternatively, the coupling of carpaine with a carboxylic acid can be achieved using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com These reactions selectively acylate one of the secondary amine groups within the carpaine structure, leading to the formation of monoamide derivatives. google.com This approach has been utilized to prepare a range of N-acyl carpaine analogs for further investigation. researchgate.net

Functional Group Transformations and Analog Generation

Beyond the synthesis of amides, other functional group transformations can be envisioned to generate a wider array of carpaine analogs. While specific examples for carpaine are not extensively detailed in the provided context, general principles of organic synthesis allow for a variety of modifications. For instance, the secondary hydroxyl groups present in the carpamic acid precursor could be targeted for esterification or etherification to introduce different functionalities. The olefinic bond, present in some synthetic intermediates, could be subjected to various reactions such as hydrogenation, epoxidation, or dihydroxylation to create saturated or further functionalized analogs. These transformations, guided by the principles of modern synthetic chemistry, offer pathways to a diverse set of carpaine-related molecules for structure-activity relationship studies.

Reaction with Acid Chlorides, Acid Anhydrides, and Carboxylic Acids

The chemical modification of carpaine, a macrocyclic alkaloid, can be approached through reactions involving its secondary amine functionality. While specific studies detailing the reaction of carpaine or carpaine hydrochloride with acid chlorides, acid anhydrides, and carboxylic acids are not extensively documented in publicly available research, the reactivity can be predicted based on established principles of organic chemistry. These reactions would primarily involve the acylation of the secondary amine to form various amide derivatives.

Reaction with Acid Chlorides: Acid chlorides (or acyl chlorides) are highly reactive derivatives of carboxylic acids. organicchemistrytutor.com They react readily with primary and secondary amines in a process called aminolysis to yield amides. organicchemistrytutor.comlibretexts.org In the case of carpaine, the secondary amine would act as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to form a stable N-substituted amide derivative of carpaine. Due to the formation of hydrochloric acid (HCl) as a byproduct, the reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid. organicchemistrytutor.comlibretexts.org Alternatively, two equivalents of the amine can be used, with the second equivalent acting as the base. organicchemistrytutor.com

Reaction with Acid Anhydrides: Acid anhydrides are also effective acylating agents, though slightly less reactive than acid chlorides. chemistrysteps.com They react with secondary amines via nucleophilic acyl substitution to produce amides. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of carpaine's secondary amine on one of the carbonyl carbons of the anhydride. This leads to the cleavage of the anhydride and the formation of a tetrahedral intermediate, which then collapses to form the amide and a carboxylate anion as the leaving group. libretexts.org Similar to the reaction with acid chlorides, a base like pyridine is often used, or two equivalents of the amine are required to neutralize the carboxylic acid byproduct that is formed. libretexts.org

Reaction with Carboxylic Acids: The direct reaction of a carboxylic acid with a secondary amine to form an amide is generally less favorable than using acid chlorides or anhydrides, as it requires overcoming a higher activation energy. Typically, this conversion requires high temperatures to drive off water or the use of a dehydrating or coupling agent, such as dicyclohexylcarbodiimide (DCC). nih.gov The process involves the activation of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. tmc.edu Without an activating agent, heating the amine and carboxylic acid together can lead to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt, which must then be dehydrated at higher temperatures to form the amide bond.

The table below summarizes the expected outcomes of these acylation reactions with carpaine.

| Reactant | General Reaction | Expected Product | Reagents/Conditions |

| Acid Chloride | Nucleophilic Acyl Substitution | N-acyl carpaine derivative (Amide) | Pyridine or second equivalent of amine |

| Acid Anhydride | Nucleophilic Acyl Substitution | N-acyl carpaine derivative (Amide) | Pyridine or second equivalent of amine |

| Carboxylic Acid | Nucleophilic Acyl Substitution (Condensation) | N-acyl carpaine derivative (Amide) | High heat or coupling agent (e.g., DCC) |

Development of Solubility Enhancement Strategies for Carpaine Derivatives

The therapeutic potential of many alkaloids, including carpaine, is often limited by their poor aqueous solubility. This challenge necessitates the development of strategies to enhance their dissolution and bioavailability. For carpaine and its derivatives, key approaches include pH adjustment and the formation of inclusion complexes with cyclodextrins.

pH Adjustment: A fundamental strategy for enhancing the solubility of basic compounds like carpaine is pH adjustment. wjbphs.com Carpaine, as an alkaloid, is weakly basic. In an acidic environment, the nitrogen atom in the piperidine ring of carpaine becomes protonated, forming a water-soluble salt, such as this compound. nih.govresearchgate.net This protonated form is significantly more soluble in aqueous media compared to the free base form, which is more hydrophobic. nih.gov This principle is widely used in pharmaceutical formulations to improve the dissolution rate of poorly soluble basic drugs. ekb.eg

Complexation with β-Cyclodextrin (β-CD): A highly effective method for increasing the solubility of hydrophobic drugs is through complexation with cyclodextrins (CDs). researchgate.netresearchgate.net CDs are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. nih.gov This unique structure allows them to encapsulate nonpolar molecules, or "guest" molecules like carpaine, within their cavity, forming a water-soluble "host-guest" or inclusion complex. researchgate.netnih.gov

The following table outlines these solubility enhancement strategies applicable to carpaine.

| Strategy | Mechanism | Key Findings/Advantages |

| pH Adjustment | Protonation of the basic nitrogen atom in an acidic medium to form a more soluble salt (e.g., hydrochloride). nih.gov | Simple and effective method to significantly increase the aqueous solubility of the alkaloid. wjbphs.comnih.gov |

| Complexation with β-Cyclodextrin (β-CD) | Encapsulation of the hydrophobic carpaine molecule within the lipophilic cavity of the β-CD, forming a water-soluble inclusion complex. researchgate.netnih.gov | Increases solubility and dissolution without chemical modification of the drug. nih.gov Can improve stability. nih.gov |

| Complexation with β-CD Derivatives (e.g., HP-β-CD, SBE-β-CD) | Similar to β-CD but with enhanced complexation capacity and significantly higher aqueous solubility of the host-guest complex. nih.govnih.gov | More effective than natural β-CD for use in aqueous pharmaceutical solutions due to their higher solubility. nih.gov |

Mechanistic Investigations of Carpaine Hydrochloride S Biological Activities: Preclinical Studies

Molecular and Cellular Pharmacology in Cardiovascular Systems

Preclinical research into carpaine (B1223175) hydrochloride has illuminated several molecular and cellular mechanisms, particularly within cardiovascular contexts. Studies have focused on its direct effects on heart muscle, its ability to protect cardiac cells from stress, and the signaling pathways it modulates to promote cell survival and proliferation.

Direct Myocardial Effects and Calcium Signaling Modulation

Early investigations into carpaine revealed its direct impact on myocardial function. In studies conducted on Wistar rats, carpaine administration led to a progressive decrease in systolic, diastolic, and mean arterial blood pressure. nih.govmedchemexpress.cn Further analysis showed that a 2 mg/kg dose of carpaine resulted in a reduction in cardiac output, stroke volume, stroke work, and cardiac power, while the total peripheral resistance remained unchanged. nih.govmedchemexpress.cn These findings led researchers to conclude that carpaine directly affects the myocardium. nih.govmedchemexpress.cn The mechanism for this direct effect may be linked to its macrocyclic dilactone structure, which is thought to be a possible cation chelating structure. nih.govmedchemexpress.cn

More recent studies have delved into the specific cellular mechanisms, highlighting carpaine's role in modulating calcium signaling, a critical process for cardiomyocyte function. nih.govresearchgate.net Research indicates that carpaine induces a significant, store-dependent mobilization of intracellular calcium (Ca2+) in cardiomyocytes. researchgate.net This process appears to be mediated through the Phospholipase C (PLC) and Inositol trisphosphate (InsP3) receptor pathway. researchgate.net The crucial role of the InsP3 receptor was demonstrated when its inhibition nearly completely abolished the Ca2+ mobilization induced by carpaine. researchgate.net

Cardioprotective Mechanisms in Oxidative Stress Models (e.g., H₂O₂-induced Ischemia-Reperfusion Injury)

Carpaine has demonstrated significant cardioprotective properties in preclinical models of oxidative stress, such as ischemia-reperfusion injury (IRI). nih.govresearchgate.netnih.govbohrium.comconsensus.app In vitro studies using hydrogen peroxide (H₂O₂) to simulate IRI have shown that pre-treatment with carpaine provides a significant protective effect on cardiomyocytes. nih.govresearchgate.net

Specifically, carpaine pre-treatment was found to significantly suppress the oxidative stress induced by H₂O₂ in the H9c2 cardiomyocyte cell line. nih.govresearchgate.net This protective action contributes to the recovery of wounded areas in cell culture models of IRI. nih.gov These findings underscore the potential of carpaine to mitigate the cellular damage associated with oxidative stress in the heart. nih.gov

Cellular Proliferation and Repair Pathways in Cardiomyocytes (e.g., H9c2 Cell Line)

A key aspect of carpaine's cardioprotective effect is its ability to promote the proliferation and repair of cardiomyocytes. nih.govnih.govconsensus.app Using the embryonic rat cardiomyocyte H9c2 cell line, researchers observed that treatment with 1 µM carpaine led to a significant increase in the cell proliferation rate after 24 and 48 hours of incubation. nih.govnih.govbohrium.com This novel therapeutic potential highlights a role for carpaine in stimulating the regenerative capacity of heart cells following injury. nih.govnih.govbohrium.com

The table below summarizes the effect of carpaine on H9c2 cell proliferation over time.

| Treatment Group | Time Point | Proliferation Rate Change | Statistical Significance |

| 1 µM Carpaine | 24 hours | Significant Increase | p < 0.001 |

| 1 µM Carpaine | 48 hours | Significant Increase | p < 0.01 |

This table is based on data reported in preclinical studies, indicating a significant increase in the proliferation of H9c2 cardiomyocytes following treatment with carpaine. nih.gov

Activation of FAK-ERK1/2 and FAK-AKT Signaling Pathways

The proliferative and survival effects of carpaine in cardiomyocytes are mediated by specific intracellular signaling pathways. nih.gov Research has identified that carpaine-induced proliferation of H9c2 cells is dependent on the activation of the Focal Adhesion Kinase (FAK)-Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the FAK-Protein Kinase B (AKT) signaling pathways. nih.govresearchgate.netnih.govbohrium.com

Carpaine appears to act as a modulator of FAK-dependent signals, which in turn leads to the activation of AKT and ERK1/2. nih.gov This was confirmed in experiments where the inhibition of an upstream activator of these pathways resulted in a significant attenuation of ERK1/2 and AKT phosphorylation. nih.gov This demonstrates that carpaine's pro-proliferative effects are channeled through these established cell survival and growth pathways. nih.gov

Modulation of Mitochondrial Function (Mitochondrial Membrane Potential, Reactive Oxygen Species)

In the context of oxidative stress, carpaine has been shown to protect mitochondrial function, which is crucial for cell survival. nih.govresearchgate.netnih.govbohrium.comconsensus.app In H₂O₂-induced injury models, carpaine treatment attenuated the reduction in mitochondrial membrane potential (MMP). nih.govresearchgate.netnih.govbohrium.comconsensus.app Using a JC-1 probe, which fluoresces red in healthy mitochondria and green in unhealthy ones, studies demonstrated that carpaine significantly improved the recovery of MMP following oxidative stress. nih.govresearchgate.net

Furthermore, carpaine treatment effectively countered the overproduction of reactive oxygen species (ROS) that occurs during IRI. nih.govresearchgate.netnih.govbohrium.comconsensus.app This reduction in ROS, coupled with the preservation of MMP, suggests a potent mitochondrial protective role for carpaine in cardiomyocytes under oxidative stress. nih.gov

The table below outlines the observed effects of carpaine on mitochondrial parameters in H9c2 cells under oxidative stress.

| Parameter | Oxidative Stress Model | Effect of Carpaine Treatment |

| Mitochondrial Membrane Potential (MMP) | H₂O₂-induced | Attenuated the decrease in MMP |

| Reactive Oxygen Species (ROS) | H₂O₂-induced | Attenuated the overproduction of ROS |

This table summarizes findings from in vitro studies showing carpaine's protective effects on mitochondrial health during simulated ischemia-reperfusion injury. nih.govresearchgate.net

Upregulation of Cell Cycle Marker Proteins (Cyclin D1, PCNA)

Consistent with its pro-proliferative effects, carpaine treatment leads to the upregulation of key proteins that regulate the cell cycle. nih.govresearchgate.netnih.govbohrium.com Western blot analyses have revealed that carpaine promotes a significant increase in the protein levels of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA) in H9c2 cells. nih.govresearchgate.netnih.govbohrium.comresearchgate.net These proteins are critical for cell cycle progression, with Cyclin D1 playing a role in the G1 phase and PCNA being essential for DNA synthesis and repair. nih.govevitachem.com The increased expression of these markers provides further evidence that carpaine actively promotes the cell division machinery in cardiomyocytes. nih.gov

Anti-inflammatory Action at the Molecular Level

Preclinical research has identified carpaine as a modulator of the body's inflammatory response. wikipedia.org Its mechanisms of action involve the regulation of key signaling molecules and pathways that are integral to the inflammatory cascade.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6)

Carpaine has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). wikipedia.org In studies involving lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDMs), treatment with carpaine at concentrations of 1 μM and 4 μM resulted in a significant decrease in the expression and secretion of IL-1β, IL-6, and TNF-α. nih.gov This inhibition of key cytokines suggests a potential role for carpaine in mitigating inflammatory conditions where these molecules play a central role. wikipedia.orgnih.gov

Signaling Pathway Interventions in Inflammatory Responses

The anti-inflammatory effects of carpaine are linked to its intervention in crucial signaling pathways. Research indicates that carpaine suppresses the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Key regulators of NF-κB activation, such as MyD88, IRAK1, and TRAF6, are known to drive the production of pro-inflammatory cytokines. nih.gov In laboratory settings, carpaine treatment significantly inhibited NF-κB activation induced by IL-1β or TNF-α in a dose-dependent manner. nih.gov The underlying mechanism involves carpaine promoting the ubiquitin-proteasomal degradation of the p65 subunit of NF-κB, effectively acting as a 'physiological brake' on NF-κB activation. nih.gov Furthermore, studies suggest that carpaine may also exert its effects through the activation of other pathways like the FAK-ERK1/2 and FAK-AKT signaling pathways, which are involved in cell survival and proliferation. nih.gov

Anti-plasmodial and Antimalarial Mechanisms

Carpaine has demonstrated significant anti-plasmodial activity in various preclinical models, targeting the Plasmodium falciparum parasite, which is responsible for the most virulent form of malaria. wikipedia.orgnih.gov

In vitro Efficacy against Plasmodium falciparum Strains (e.g., Chloroquine/Pyrimethamine-Resistant)

In vitro studies have confirmed the efficacy of carpaine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.netresearchgate.net One study reported that carpaine exhibited good activity against both the 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains, with IC50 values of 2.01 ± 0.18 μg/mL (4.21 μM) and 2.19 ± 0.60 μg/mL (4.57 μM), respectively. researchgate.netbohrium.com Another report highlighted a significant anti-plasmodial activity with an IC50 of 0.2 μM. wikipedia.org This demonstrates that carpaine's mechanism of action may differ from that of traditional antimalarials like chloroquine, allowing it to bypass common resistance mechanisms. nih.govplos.org

Interactive Data Table: In vitro Anti-plasmodial Activity of Carpaine

| P. falciparum Strain | IC50 (μg/mL) | IC50 (μM) | Resistance Profile |

|---|---|---|---|

| 3D7 | 2.01 ± 0.18 | 4.21 | Chloroquine-Sensitive |

Molecular Target Identification in Parasite Biology (e.g., Heme Polymerization Inhibition)

A primary mechanism of action for many antimalarial drugs, including quinolines, is the inhibition of heme polymerization. researchgate.netjohnshopkins.edunih.gov The malaria parasite digests hemoglobin within its food vacuole, releasing toxic free heme. jmp.ir To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. jmp.irnih.gov Drugs that inhibit this detoxification process lead to an accumulation of toxic heme, which ultimately kills the parasite. researchgate.netnih.gov While the precise molecular target of carpaine is an area of ongoing investigation, its efficacy against chloroquine-resistant strains suggests it may interact with parasite-specific pathways. nih.gov The inhibition of heme polymerization is a plausible mechanism, similar to other antimalarial compounds, that warrants further investigation for carpaine. jmp.ir

Selective Toxicity Profiles against Parasite vs. Human Cells

An essential characteristic of a viable drug candidate is its selective toxicity toward the pathogen with minimal effects on host cells. Carpaine has demonstrated a high degree of selectivity for the parasite. wikipedia.orgresearchgate.netbohrium.com Studies evaluating its cytotoxicity against NL20 human bronchial epithelial cells and its hemolytic potential on uninfected human red blood cells have shown that carpaine is non-toxic to these human cells at concentrations effective against the parasite. researchgate.netbohrium.comresearchgate.net This selective toxicity is a crucial attribute, indicating that carpaine targets mechanisms unique to the parasite, thereby providing a favorable therapeutic window. researchgate.netbohrium.comnih.gov

In vivo Murine Model Investigations

Preclinical studies utilizing murine models have been instrumental in evaluating the biological activities of carpaine in vivo. Various rat models have been employed to investigate its therapeutic potential, particularly in the context of hematological disorders and cognitive impairment.

In studies focusing on thrombocytopenia, Wistar and Sprague Dawley rats are commonly used. nih.govresearchgate.net To induce a thrombocytopenic state that mimics the condition in humans, researchers have used agents like busulfan and carboplatin. nih.govresearchgate.net In these models, administration of carpaine, either as a purified compound or as a significant component of an alkaloid fraction, has been shown to effectively increase platelet counts. nih.govresearchgate.netijpsonline.com For instance, one study on busulfan-induced thrombocytopenic Wistar rats demonstrated that the alkaloid fraction containing carpaine showed significant biological activity in restoring platelet levels. nih.gov Another study using carboplatin to induce thrombocytopenia in Sprague Dawley rats found that purified carpaine had a positive effect on platelet count. researchgate.net

Beyond hematology, the effects of carpaine have also been explored in models of cognitive impairment. In one such study, 10-month-old male Sprague Dawley rats were administered aluminum chloride to induce cognitive deficits. nih.gov A phytochemical extract containing carpaine was then administered orally for 30 days. nih.gov The results indicated that the extract led to a trend in the decrease of Glial Fibrillary Acidic Protein (GFAP) expression in the hippocampus and improved recognition memory, suggesting a potential neuroprotective role for its components, including carpaine. nih.gov These animal model studies provide foundational evidence for the physiological effects of carpaine, validating its traditional uses and paving the way for further mechanistic exploration. nih.gov

Antiproliferative and Anticancer Mechanistic Studies

The potential of carpaine hydrochloride as an anticancer agent has been explored through various preclinical studies, focusing on its cytotoxic effects on cancer cells, the identification of its molecular targets, and its ability to modulate key cellular processes like apoptosis and the cell cycle.

In vitro Cytotoxic Activity against Cancer Cell Lines (e.g., CHO-K1 Human Ovarian Carcinoma)

The antiproliferative effects of carpaine have been quantitatively assessed against specific cancer cell lines. ekb.eg In a notable study, the cytotoxic activity of carpaine was investigated against the CHO-K1 human ovarian carcinoma cell line using an MTT assay. ekb.egekb.egekb.eg The results demonstrated that carpaine was highly active against these cancer cells, exhibiting a half-maximal inhibitory concentration (IC50) value of 28.40±3.2 μg/ml. ekb.egekb.egekb.eg This activity was compared against a standard chemotherapeutic agent, vinblastine sulfate (B86663), which showed an IC50 value of 9.65±0.74 μg/ml under the same conditions. ekb.egekb.egekb.eg While vinblastine sulfate was more potent, the considerable activity of carpaine highlights its potential as a cytotoxic compound for cancer treatment. ekb.eg Other studies have also noted the anticancer activity of Carica papaya extracts, rich in alkaloids like carpaine, against different cancer cell lines, such as the HCT-116 human colon cancer line. ijpsonline.cominnspub.net

| Compound | Cell Line | Assay | IC50 Value |

|---|---|---|---|

| Carpaine | CHO-K1 (Human Ovarian Carcinoma) | MTT | 28.40 ± 3.2 µg/ml ekb.egekb.egekb.eg |

| Vinblastine Sulfate (Reference) | CHO-K1 (Human Ovarian Carcinoma) | MTT | 9.65 ± 0.74 µg/ml ekb.egekb.egekb.eg |

Molecular Target Identification through Computational Docking (e.g., 20S Proteasome Enzyme, Cyclin-Dependent Kinases like CDK4 protein 1GII)

To elucidate the molecular mechanisms underlying carpaine's anticancer activity, computational docking studies have been employed to identify potential protein targets. ekb.eg These in silico techniques help predict the binding affinity and interaction patterns between a ligand, such as carpaine, and a protein receptor. researchgate.net

20S Proteasome Enzyme: The 20S proteasome is a crucial cellular complex responsible for degrading damaged or unneeded proteins, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov Molecular docking studies have suggested that the 20S proteasome enzyme is a promising molecular target for carpaine. ekb.egekb.egekb.eg The analysis revealed that carpaine fits effectively into the binding site of the enzyme, specifically occupying the S3 and S4 subsites. ekb.eg This binding is stabilized by interactions with key amino acid residues, similar to known proteasome inhibitors. ekb.eg The stability of the carpaine/20S proteasome complex was further confirmed through a 100-nanosecond molecular dynamics simulation, reinforcing the hypothesis that inhibition of this enzyme is a key factor in carpaine's observed anti-ovarian cancer activity. ekb.eg

Cyclin-Dependent Kinases (CDK4 protein 1GII): CDKs are a family of protein kinases that regulate the progression of the cell cycle, and their dysregulation is a hallmark of many cancers. researchgate.netnih.gov CDK4, in particular, is critical for the G1-S phase transition. An in silico study investigated the interaction between carpaine and the CDK4 protein (PDB ID: 1GII). researchgate.net The computational docking predicted a favorable binding free energy of -7.44 Kcal/mole for the carpaine-CDK4 complex. researchgate.net The analysis also identified the formation of two hydrogen bonds between carpaine and the protein, indicating a stable interaction. researchgate.net These findings suggest that carpaine may exert its antiproliferative effects by inhibiting CDK4, thereby disrupting cell cycle progression in cancer cells. researchgate.net

| Protein Target | PDB ID | Key Findings | Binding Free Energy |

|---|---|---|---|

| 20S Proteasome Enzyme | Not Specified | Binds to S3 and S4 subsites; stable complex confirmed by MD simulation. ekb.eg | Not Specified |

| Cyclin-Dependent Kinase 4 (CDK4) | 1GII | Formation of two hydrogen bonds. researchgate.net | -7.44 Kcal/mole researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which cytotoxic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death, and by interfering with the cell division cycle. plos.orgfrontiersin.org Research suggests that carpaine's antiproliferative activity is linked to these processes. researchgate.net Studies on the effect of carpaine indicate that it can inhibit the multiplication of cancer cells by inducing cell cycle arrest, specifically causing them to terminate in the G2/M phase. researchgate.net